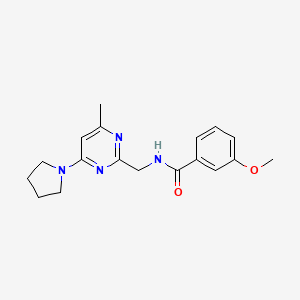

3-methoxy-N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide

カタログ番号 B2407100

CAS番号:

1796992-27-2

分子量: 326.4

InChIキー: FBEABJAHYVPDSF-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

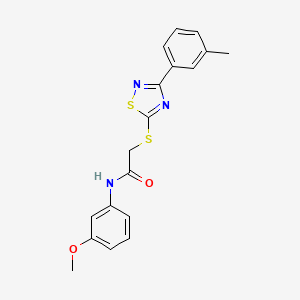

The compound “3-methoxy-N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide” is a complex organic molecule that contains several functional groups, including a pyrimidine ring, a pyrrolidine ring, a benzamide group, and a methoxy group .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrimidine ring, a pyrrolidine ring, a benzamide group, and a methoxy group . These groups are likely to confer specific chemical properties to the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups . For example, the presence of the polar benzamide and methoxy groups could influence its solubility in different solvents .科学的研究の応用

- The pyrrolidine ring in this compound serves as a versatile scaffold for drug discovery. Medicinal chemists often use nitrogen heterocycles like pyrrolidine due to their ability to explore pharmacophore space efficiently. The sp³-hybridization of pyrrolidine allows for diverse structural modifications, leading to potential drug candidates .

- One specific application involves the design and discovery of selective brain-penetrant PDE9A inhibitors. These inhibitors hold promise for treating cognitive disorders. Although not directly related to the compound you mentioned, it highlights the importance of pyrrolidine-based structures in drug development .

- Some pyrrolidine derivatives exhibit better anti-fibrotic activity than existing drugs. For instance, compounds like ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate demonstrate promising effects. These findings contribute to the search for effective treatments against fibrosis .

- The stereogenicity of pyrrolidine carbons plays a crucial role in drug interactions. Different stereoisomers and spatial arrangements of substituents can lead to varying binding modes with enantioselective proteins. Understanding these nuances aids in rational drug design .

- Structure-activity relationship (SAR) studies reveal how modifications to the pyrrolidine ring impact biological activity. Factors such as N’-substituents and steric effects influence antibacterial activity. Researchers continue to explore these relationships to optimize drug properties .

- Researchers employ two main strategies: (a) constructing the pyrrolidine ring from different cyclic or acyclic precursors and (b) functionalizing preformed pyrrolidine rings (e.g., proline derivatives). These approaches allow for tailored synthesis and optimization .

Medicinal Chemistry and Drug Design

PDE9A Inhibition for Cognitive Disorders

Anti-Fibrotic Activity

Stereochemistry and Binding Modes

Biological Activity and SAR

Synthetic Strategies and Ring Functionalization

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-methoxy-N-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)methyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O2/c1-13-10-17(22-8-3-4-9-22)21-16(20-13)12-19-18(23)14-6-5-7-15(11-14)24-2/h5-7,10-11H,3-4,8-9,12H2,1-2H3,(H,19,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBEABJAHYVPDSF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)CNC(=O)C2=CC(=CC=C2)OC)N3CCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methoxy-N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![(Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)acetamide](/img/structure/B2407017.png)

![{2-[(4-chlorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methanol](/img/structure/B2407021.png)

![rac-(1R,5S)-3-azabicyclo[3.2.0]heptane-3-sulfonyl chloride, cis](/img/structure/B2407030.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2407032.png)

![6-Tert-butyl-2-[1-(pyridin-2-ylmethyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2407034.png)

![N-(benzo[d][1,3]dioxol-5-yl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2407037.png)

![N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-N'-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,4-triazol-3-yl]methanimidamide](/img/structure/B2407039.png)